N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-9H-fluorene-2-sulfonamide
Overview
Description
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-9H-fluorene-2-sulfonamide is a complex organic compound that features a unique combination of imidazo[1,2-a]pyridine and fluorene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-9H-fluorene-2-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the imidazo[1,2-a]pyridine core through cyclization reactions. For instance, the reaction of α-bromoketones with 2-aminopyridine under specific conditions can yield imidazo[1,2-a]pyridines . The fluorene moiety can be introduced through subsequent coupling reactions, often involving palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-9H-fluorene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-9H-fluorene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-9H-fluorene-2-sulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate signaling pathways, leading to its observed biological effects. The fluorene moiety may contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Fluorene derivatives: Compounds containing the fluorene moiety are known for their applications in materials science and organic electronics.
Uniqueness
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-9H-fluorene-2-sulfonamide is unique due to the combination of the imidazo[1,2-a]pyridine and fluorene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-9H-fluorene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2S/c30-32(31,22-11-12-24-20(16-22)14-18-6-1-2-9-23(18)24)28-21-8-5-7-19(15-21)25-17-29-13-4-3-10-26(29)27-25/h1-13,15-17,28H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKCXSYHXLZGNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NC4=CC=CC(=C4)C5=CN6C=CC=CC6=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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